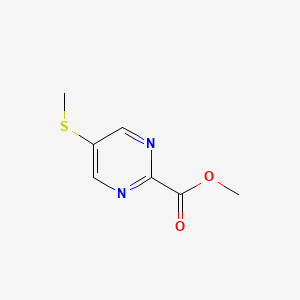

Methyl 5-(methylthio)pyrimidine-2-carboxylate

Description

Methyl 5-(methylthio)pyrimidine-2-carboxylate is a pyrimidine derivative featuring a methylthio (-SMe) group at position 5 and a methyl ester (-COOMe) at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic scaffolds for drug discovery. Its structure allows for diverse functionalization, enabling the development of molecules with tailored biological activities .

Properties

IUPAC Name |

methyl 5-methylsulfanylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-11-7(10)6-8-3-5(12-2)4-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZHQQBJRTZPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Composition and Performance

The patent emphasizes mixed-metal oxide catalysts (e.g., MnO₂-TiO₂-Al₂O₃) for enhancing oxidation efficiency. A comparative analysis of catalytic systems is provided below:

| Catalyst Composition (wt%) | Reaction Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| MnO₂ (10.3%), TiO₂ (10.6%) | 80 | 78 | 92 |

| MnO₂ (20%), TiO₂ (10%) | 85 | 82 | 88 |

| MnO₂ (1%), TiO₂ (4%) | 75 | 65 | 85 |

These catalysts facilitate the oxidation of methyl groups to carboxylic acids, a critical precursor for subsequent esterification. For this compound, the methylthio group could be introduced via nucleophilic substitution of a halogen intermediate using sodium thiomethoxide.

Multi-Step Synthesis via Deprotection and Coupling

Complex pyrimidine esters often require multi-step sequences. US20060148865A1 outlines a four-step process for synthesizing structurally related compounds, involving:

Stepwise Breakdown

-

Step 1 (Epoxide Opening) : Reacting tert-butyl carbamate derivatives with isobutylamine in acetonitrile/methanol yields secondary amines.

-

Step 2 (Sulfonylation) : Treatment with 1,3-benzodioxole-5-sulfonyl chloride in acetonitrile, using N-methylmorpholine as a base, installs the sulfonyl group.

-

Step 3 (Deprotection) : Methane sulfonic acid in tetrahydrofuran (THF)-water cleaves the tert-butyl carbamate, generating a free amine.

-

Step 4 (Coupling) : The amine intermediate reacts with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate under reflux to form the final product.

Adapting this protocol would involve substituting the sulfonyl chloride with methylthio-containing reagents and modifying the coupling partner to a pyrimidine carbonate.

Solvent and Reaction Condition Optimization

Solvent systems profoundly impact reaction efficiency and purity. US20060148865A1 highlights THF-water mixtures for their ability to solubilize intermediates across multiple steps while enabling aqueous workups. For this compound, recommended solvents include:

-

Polar aprotic solvents (acetonitrile, THF) : Enhance nucleophilic substitution rates during methylthio introduction.

-

Alcohol-water mixtures (isopropanol-water) : Ideal for crystallization, reducing impurities through temperature-controlled precipitation.

Reaction temperature also plays a critical role. For example, sulfonylation proceeds optimally at 25°C to prevent exothermic side reactions, while coupling steps require reflux (≈70°C) to drive reactivity.

Purification and Crystallization Techniques

High-purity this compound necessitates rigorous purification. Key methods include:

-

Solvent-antisolvent crystallization : Adding heptane to isopropyl alcohol solutions precipitates the product while retaining impurities in the mother liquor.

-

Wash protocols : Ice-cold methanol washes remove residual acids or bases, as demonstrated in pyrazine ester synthesis.

-

Vacuum drying : Drying at 50°C under reduced pressure ensures solvent-free products suitable for analytical characterization.

Environmental and Scalability Considerations

Modern synthesis prioritizes green chemistry principles. The classical KMnO₄ oxidation method generates MnO₂ waste, necessitating costly disposal. Catalytic methods using reusable MnO₂-TiO₂-Al₂O₃ offer a sustainable alternative, though catalyst regeneration cycles require further optimization.

Scale-up challenges include:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylthio)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The methylthio group can be substituted by nucleophiles like cyanide ions, leading to the formation of different pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Cyanide ions, sodium hydride, tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 5-(methylthio)pyrimidine-2-carboxylate serves as an essential intermediate in the synthesis of several pharmaceutical agents, particularly those targeting viral infections and cancer. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study: Kinase Inhibitors

A study published in the Organic & Biomolecular Chemistry journal demonstrated the synthesis of 2-amino-pyrido[3,4-d]pyrimidines from methyl 5-(methylthio)pyrimidine derivatives. These compounds exhibited significant inhibition against cyclin-dependent kinase 2 (CDK2), showcasing potential as cancer therapeutics with nanomolar IC50 values .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in developing plant growth regulators and pesticides. Its ability to enhance crop protection products makes it valuable for improving efficacy against pests and diseases.

Research Findings

Research indicates that compounds derived from methyl 5-(methylthio)pyrimidine can significantly improve the performance of agrochemicals, leading to higher crop yields and better resistance to environmental stressors .

Biochemical Research

Studying Metabolic Pathways

This compound is employed in biochemical research to investigate metabolic pathways and enzyme interactions. Its structural characteristics facilitate studies on how certain enzymes interact with substrates, providing insights into cellular processes that could lead to new therapeutic targets.

Example of Application

A study explored the role of methylthio-pyrimidine derivatives in metabolic studies and found that they could influence enzyme activity related to nucleic acid metabolism, which is crucial for understanding cancer biology and drug resistance mechanisms .

Material Science

Development of Novel Materials

this compound is also being investigated for its potential in material science. Researchers are exploring its properties for developing new polymers and coatings that could have applications in various industrial sectors.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material for quantifying related compounds in complex mixtures. Its stability and known properties make it suitable for use in various analytical techniques, including chromatography and mass spectrometry .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 5-(methylthio)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Pyrimidine derivatives with substituents in different positions exhibit distinct physicochemical and biological properties. Key analogues include:

a) Methyl 2-(methylthio)pyrimidine-5-carboxylate (CAS: 38275-41-1)

- Structure : Methylthio (-SMe) at position 2, methyl ester at position 3.

- Comparison: Positional isomer of the target compound. The logP value (indicative of lipophilicity) is expected to differ due to substituent orientation .

b) Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)

- Structure : Chlorine at position 4, methylthio at position 2, ethyl ester at position 4.

- Comparison : The chloro substituent enhances electrophilicity at position 4, making it reactive in Suzuki-Miyaura couplings. The ethyl ester confers higher molecular weight (247.69 g/mol) and slightly increased lipophilicity (logP ~2.1) compared to methyl esters .

c) Methyl 5-fluoropyrimidine-2-carboxylate (CAS: 1227575-47-4)

- Structure : Fluorine at position 5, methyl ester at position 2.

- Comparison : Fluorine’s electronegativity increases the compound’s polarity, reducing logP (~1.5 vs. ~2.0 for methylthio analogues) and improving aqueous solubility. This derivative is more suited for applications requiring enhanced bioavailability .

Substituent Effects on Physicochemical Properties

*Estimated values based on analogous structures.

Biological Activity

Methyl 5-(methylthio)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a methylthio group at the 5-position of the pyrimidine ring and a carboxylate ester at the 2-position. Its synthesis often involves methods such as alkoxycarbonylation reactions or the use of radical chemistry to yield functionalized pyrimidines efficiently.

Table 1: Synthetic Methods for this compound

| Method | Yield (%) | Reference |

|---|---|---|

| Minisci Homolytic Alkoxycarbonylation | 75 | |

| One-Pot Synthesis | 70 | |

| Condensation Reactions | 60 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines.

- Case Study : A study utilizing the MTT assay demonstrated that this compound had an IC50 value of approximately 15 µM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress COX-2 activity, a crucial enzyme in the inflammatory pathway.

- Research Findings : In vitro assays revealed that this compound inhibited COX-2 with an IC50 value of 0.03 µmol , comparable to celecoxib .

Antibacterial Activity

This compound has demonstrated antibacterial properties , making it a candidate for further exploration in antibiotic development.

- Experimental Results : In vitro testing against various bacterial strains showed effective inhibition, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the methylthio group and carboxylate position can significantly alter its biological profile.

Table 2: SAR Insights for Methyl Pyrimidine Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-(methylthio)pyrimidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, substituting a halogen atom at the 5-position of a pyrimidine ring with methylthio groups (e.g., using sodium thiomethoxide) followed by esterification at the 2-position. Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) critically affect regioselectivity and yield. Purity (>95%) can be confirmed via GC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methylthio (-SCH3) and ester (-COOCH3) groups. The methylthio proton resonates at δ ~2.5 ppm, while the ester methyl group appears at δ ~3.9 ppm.

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 214 for C8H10N2O2S) validate the molecular formula .

Q. How does the methylthio group influence the reactivity of the pyrimidine ring in further functionalization?

- Methodological Answer : The methylthio (-SCH3) group acts as a leaving group, enabling nucleophilic substitution at the 5-position. For instance, it can be replaced with amino or hydroxyl groups under acidic/basic conditions. Steric hindrance from the methyl group may slow reactions compared to unsubstituted thioethers .

Advanced Research Questions

Q. How can regioselective modifications at the 2- and 5-positions of the pyrimidine ring be optimized without cross-reactivity?

- Methodological Answer : Use orthogonal protecting groups. For example, introduce a Boc-protected amine at the 4-position first, then perform esterification at the 2-position. The methylthio group at the 5-position can later be replaced via SNAr reactions under controlled pH (e.g., NaH in DMF at 0°C). Monitor intermediates via LC-MS to avoid over-functionalization .

Q. What are the key challenges in interpreting conflicting spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria of the ester group can cause unexpected splitting. Use variable-temperature NMR (e.g., -20°C to 40°C) to stabilize conformers.

- Solvent Artifacts : DMSO-d6 may interact with the methylthio group, shifting peaks. Compare data in CDCl3 and DMSO-d6 to resolve discrepancies .

Q. How do electronic effects of the methylthio and ester groups impact the pyrimidine ring’s electrophilicity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing ester group increases ring electrophilicity, facilitating Suzuki-Miyaura couplings at the 4- or 6-positions. However, the electron-donating methylthio group at the 5-position reduces reactivity at adjacent sites. DFT calculations (e.g., using Gaussian) can map charge distribution to predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from a mixed solvent system (e.g., ethanol/water) and characterize via XRPD. Compare DSC thermograms to identify polymorphs. Solubility in DMSO (≥10 mg/mL) should be verified experimentally under nitrogen to avoid oxidation .

Experimental Design Considerations

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent oxidation of the thioether group. Periodically check purity via TLC (hexane:EtOAc, 3:1) and replenish stabilizers if degradation exceeds 5% .

Functional Group Reactivity Table

| Position | Functional Group | Reactivity | Common Modifications |

|---|---|---|---|

| 2 | Ester (-COOCH3) | Hydrolysis to carboxylic acid | Amidation, reduction to alcohol |

| 5 | Methylthio (-SCH3) | Nucleophilic substitution | Oxidation to sulfone, displacement with amines |

| 4/6 | Unsubstituted | Cross-coupling (Suzuki, Buchwald) | Introduction of aryl/heteroaryl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.